

GSK429286A: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: GSK429286A

Cat. No.: B1683960

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Introduction

GSK429286A is a potent and selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a multitude of cellular processes. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by **GSK429286A**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved.

Core Mechanism of Action: ROCK Inhibition

GSK429286A exerts its biological effects primarily through the competitive inhibition of ROCK1 and ROCK2. The compound has demonstrated high affinity for both isoforms, with a greater selectivity for ROCK1 in cell-free assays.[1][3] By blocking the kinase activity of ROCK, **GSK429286A** prevents the phosphorylation of its downstream substrates, thereby modulating various cellular functions.

Quantitative Inhibition Data

The inhibitory activity of **GSK429286A** against its primary targets and other kinases has been quantified in several studies. The following table summarizes the key IC50 values.

Target	IC50 Value	Assay Type	Reference
ROCK1	14 nM	Cell-free assay	[1]
ROCK2	63 nM	Cell-free assay	[1][3]
RSK	0.78 μ M	Cell-free assay	[1]
p70S6K	1.94 μ M	Cell-free assay	[1]
Rat Aortic Ring Dilation	190 nM	Ex vivo tissue assay	[1]

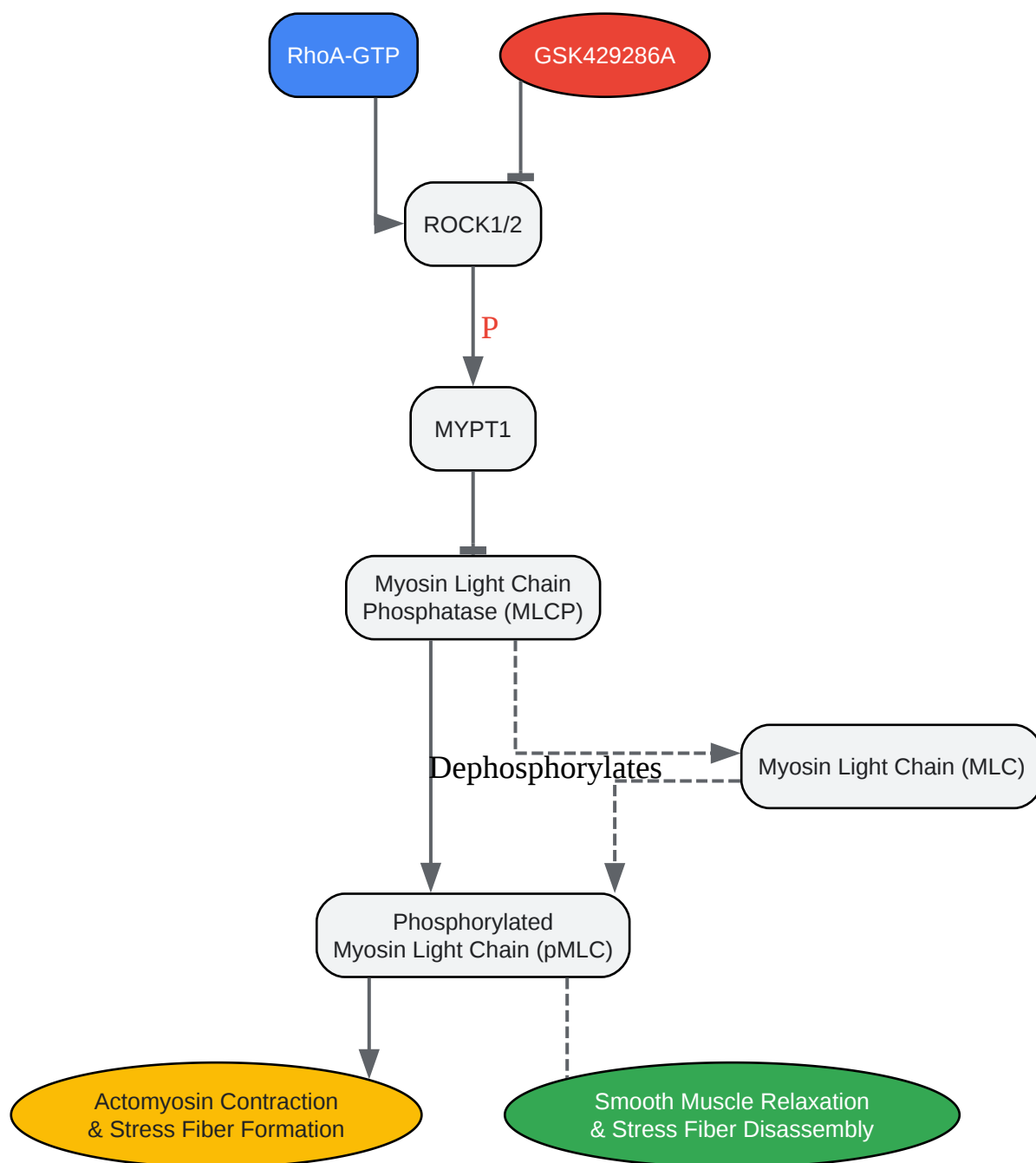
Downstream Signaling Pathways

The inhibition of ROCK by **GSK429286A** initiates a cascade of events that impact several key signaling pathways. The most well-characterized of these is the regulation of myosin light chain phosphatase.

The ROCK/MYPT1/MLC Pathway

A primary downstream effect of ROCK activation is the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of myosin light chain phosphatase (MLCP). This phosphorylation inhibits MLCP activity, leading to an increase in the phosphorylation of the myosin light chain (MLC) and subsequent smooth muscle contraction and stress fiber formation. **GSK429286A**, by inhibiting ROCK, prevents the phosphorylation of MYPT1, leading to the activation of MLCP, dephosphorylation of MLC, and ultimately, smooth muscle relaxation and disassembly of stress fibers.[1][3]

Specifically, treatment with **GSK429286A** at a concentration of 10 μ M has been shown to completely ablate the basal or G14V-Rho mutant-induced phosphorylation of MYPT1 at Threonine 850 (Thr850) in HEK-293 cells.[1][3]



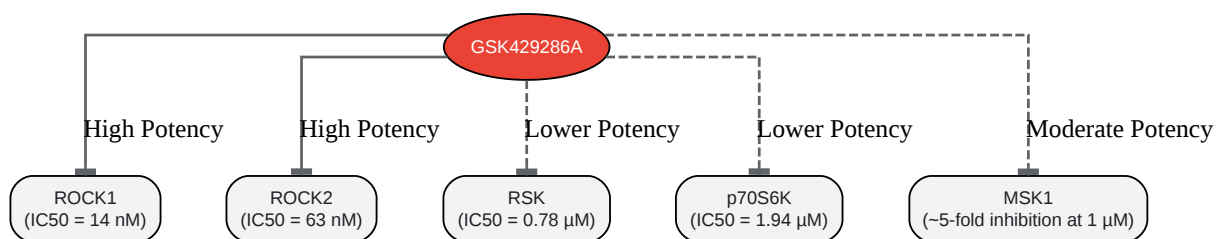
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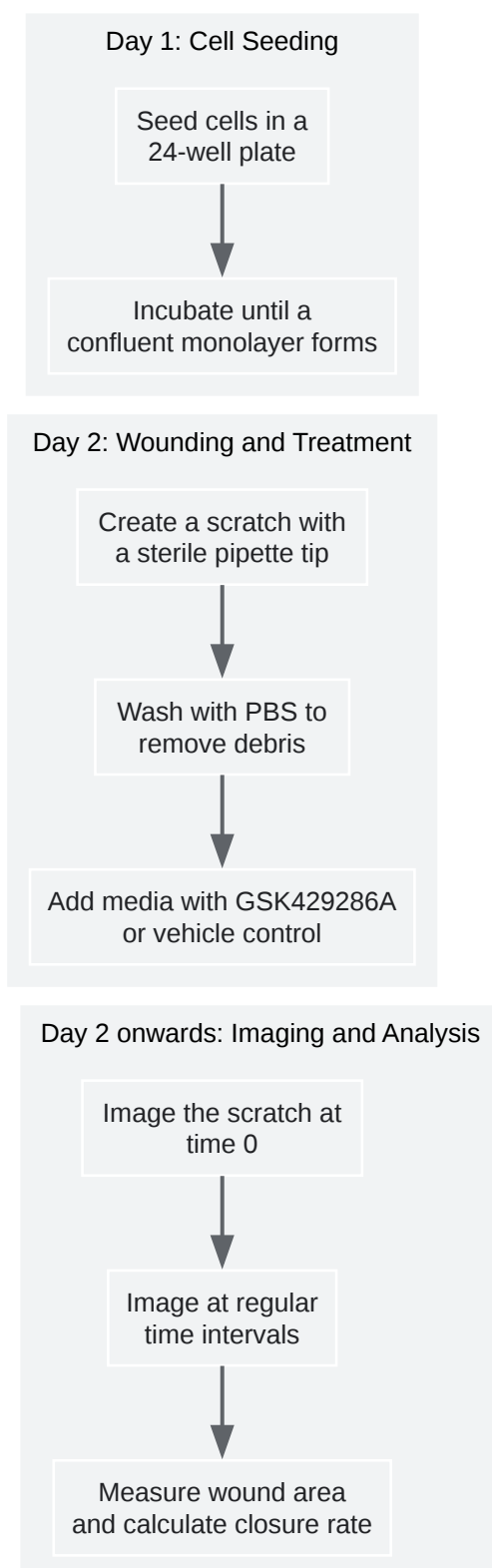
Figure 1: GSK429286A inhibits the ROCK/MYPT1/MLC signaling pathway.

Effects on Other Kinases

While highly selective for ROCK kinases, **GSK429286A** has been observed to have inhibitory effects on other kinases at higher concentrations. At 1 μ M, **GSK429286A** reduces ROCK2

activity by over 20-fold, while the activity of MSK1 is reduced by approximately 5-fold.[1] It also slightly inhibits RSK and p70S6K with IC50 values of 0.78 μ M and 1.94 μ M, respectively.[1]





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